2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
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Overview
Description
2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of chromeno[2,3-D]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with appropriate chromeno[2,3-D]pyrimidine precursors under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific temperature and solvent conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups .
Scientific Research Applications
2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-fluorophenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-yl)sulfanyl]acetamide
- Ethyl 2-[({[5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-D]pyrimidin-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate
Uniqueness
2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is unique due to its specific combination of a fluorophenyl group and a chromeno[2,3-D]pyrimidine scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
The compound 2-{[2-(4-Fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H18FN3O4S, and it features a chromeno-pyrimidine core with a sulfanyl group attached to an acetamide moiety. The presence of the 4-fluorophenyl group is significant as fluorine substitution often enhances biological activity by increasing lipophilicity and metabolic stability.
Antimicrobial Activity
Studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For example, derivatives containing the chromeno-pyrimidine scaffold have shown promising activity against various bacterial strains. A recent investigation demonstrated that modifications in the phenyl groups influenced the antimicrobial efficacy, suggesting that the 4-fluorophenyl substitution may enhance this activity through electronic effects or steric hindrance .
Antifungal Activity
Research has also highlighted the antifungal potential of related compounds. For instance, derivatives analogous to this compound exhibited inhibitory effects against fungal pathogens such as Fusarium oxysporum and Candida albicans. These findings underscore the importance of the chromeno-pyrimidine structure in mediating antifungal activity .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism.
- Disruption of Cell Membrane Integrity : Some derivatives affect membrane permeability, leading to cell lysis in susceptible organisms.
- Modulation of Signaling Pathways : There is evidence that these compounds may interact with specific receptors or signaling pathways, enhancing their therapeutic potential.
Case Study 1: Antimicrobial Screening
A study conducted on a series of chromeno-pyrimidine derivatives revealed that those with electron-withdrawing groups like fluorine displayed enhanced antimicrobial activity compared to their non-fluorinated counterparts. The Minimum Inhibitory Concentration (MIC) values ranged from 6.25 to 32 µg/mL against various bacterial strains, indicating substantial antimicrobial potency .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Compound A | 6.25 | Bacterial |
Compound B | 12.5 | Fungal |
Compound C | 32 | Bacterial |
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis suggested that modifications at the 4-position of the phenyl ring significantly impacted biological activity. Compounds with methoxy or halogen substituents showed improved antimicrobial properties compared to unsubstituted analogs. The presence of the sulfanyl group was also critical for maintaining activity, as it likely participates in hydrogen bonding interactions with target biomolecules .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c20-13-7-5-11(6-8-13)17-22-18-14(19(23-17)26-10-16(21)24)9-12-3-1-2-4-15(12)25-18/h1-8H,9-10H2,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIADYVTIZCTNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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